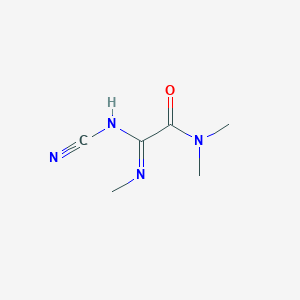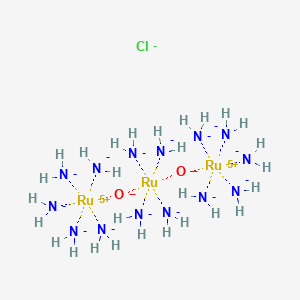
Vinylidene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinylidene diacetate is an organic compound with the chemical formula C6H8O4. It is a derivative of vinylidene, a high-energy tautomer of terminal alkynes. This compound is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vinylidene diacetate can be synthesized through several methods. One common approach involves the reaction of vinylidene chloride with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-2 atm. The use of a catalyst, such as a Lewis acid, can enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, this compound is produced through a continuous process involving the reaction of vinylidene chloride with acetic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation and other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Vinylidene diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetic acid and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield vinylidene and acetic acid. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions with nucleophiles, resulting in the formation of substituted vinylidene derivatives. Common nucleophiles include halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures ranging from 20°C to 80°C.
Reduction: Lithium aluminum hydride; temperatures ranging from 0°C to 50°C.
Substitution: Halides, amines; temperatures ranging from 20°C to 100°C.
Major Products Formed:
Oxidation: Acetic acid, carbon dioxide.
Reduction: Vinylidene, acetic acid.
Substitution: Substituted vinylidene derivatives.
Applications De Recherche Scientifique
Vinylidene diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds. It is also employed in polymerization reactions to produce polymers with unique properties.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and other industrial products due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of vinylidene diacetate involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups, such as the vinylidene and acetate groups. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the acetate groups are oxidized to form acetic acid, while in substitution reactions, the vinylidene group undergoes nucleophilic attack to form substituted derivatives.
Comparaison Avec Des Composés Similaires
Vinylidene diacetate can be compared with other similar compounds, such as vinylidene fluoride and vinylidene chloride. While all these compounds contain the vinylidene group, they differ in their chemical properties and reactivity. For example:
Vinylidene Fluoride: Known for its excellent chemical stability and resistance to acids, alkalis, and organic solvents. It is widely used in the production of fluoropolymers.
Vinylidene Chloride: More reactive than this compound and is commonly used in the production of polyvinylidene chloride (PVDC) for food packaging and other applications.
This compound is unique in its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
7283-44-5 |
|---|---|
Formule moléculaire |
C6H8O4 |
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
1-acetyloxyethenyl acetate |
InChI |
InChI=1S/C6H8O4/c1-4(7)9-6(3)10-5(2)8/h3H2,1-2H3 |
Clé InChI |
JNBLCHLVUYMNLH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(=C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



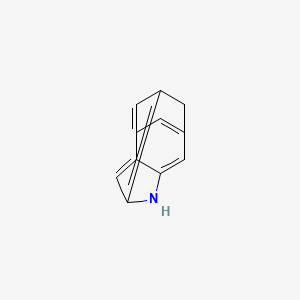
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)
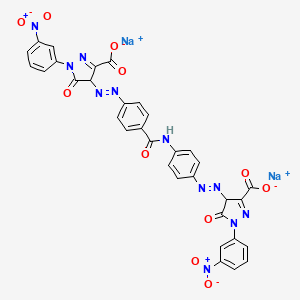
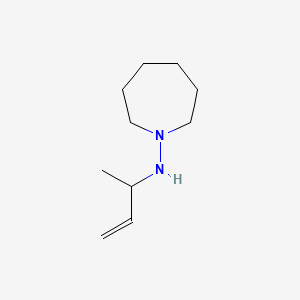
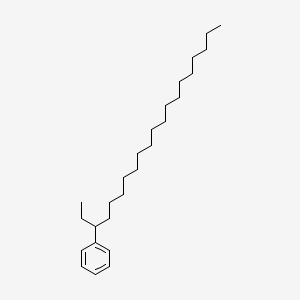
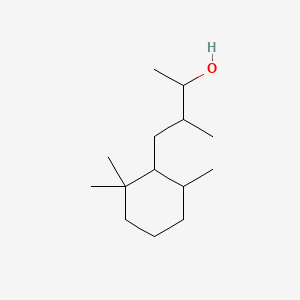
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

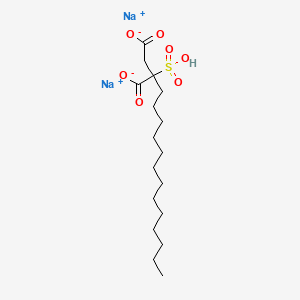
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)
